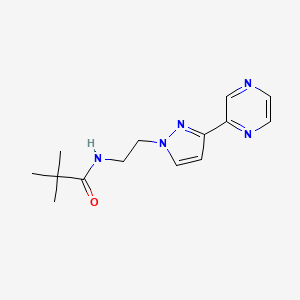

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide” is a complex organic compound. It is related to a class of compounds that have been studied for their potential anti-tubercular activity . These compounds are derivatives of pyrazinamide, an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . Other methods for the synthesis of piperazine derivatives, which could be relevant, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic synthesis . These reactions are used to create the complex structures found in these compounds.Scientific Research Applications

Pharmaceutical Drug Development

The pyrazine and pyrazole moieties present in this compound are common in pharmaceuticals due to their bioactive properties. Research indicates that derivatives of pyrrolopyrazine, which share structural similarities with our compound of interest, exhibit a range of biological activities including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects . This suggests potential applications in the development of new drugs targeting various diseases.

Cancer Therapeutics

Compounds with pyrazine structures have been studied for their cytotoxic properties against cancer cells. For instance, pyrazine-based small molecules have been optimized for structure-based drug design, leading to the discovery of compounds with significant cytotoxic activity . This highlights the potential of our compound in cancer research, particularly in the design of new anticancer agents.

Synthesis of Nitrogen Heterocycles

The compound can serve as a precursor in the synthesis of various nitrogen heterocycles. These heterocycles are crucial in medicinal chemistry due to their presence in many bioactive molecules. Synthetic approaches to N-heterocycles often involve intermediates that resemble our compound, indicating its utility in the synthesis of potentially therapeutic agents .

Enzyme Inhibition

Pyrazine derivatives have been implicated in the inhibition of certain enzymes, such as protein tyrosine phosphatases (PTPs), which play a role in cell proliferation and metabolism. By designing inhibitors that target these enzymes, researchers can develop treatments for conditions where PTPs are dysregulated, such as cancer .

Flavor and Fragrance Industry

While not directly related to the compound , pyrazine derivatives are known to be used as flavor and fragrance agents due to their distinct sensory properties. This suggests that with further modification, the compound could find applications in the flavor and fragrance industry, contributing to the creation of new aromatic substances .

Future Directions

The future directions in the study of “N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide” and similar compounds could involve further investigation into their anti-tubercular activity, as well as exploration of their potential in treating other diseases . The development of new and effective anti-TB drugs is an urgent need, and these compounds could play a role in this research .

properties

IUPAC Name |

2,2-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-14(2,3)13(20)17-7-9-19-8-4-11(18-19)12-10-15-5-6-16-12/h4-6,8,10H,7,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEPJWEAEWSVCIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2866993.png)

![N-cyclopentyl-6-(3-fluorophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2866995.png)

![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)

![2-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2866999.png)

![3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2867005.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2867006.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2867008.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2867012.png)

![N-[2-(2-hydroxyethoxy)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2867014.png)